molecular formula C8H5NO3 B050124 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 116569-08-5

6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B050124
M. Wt: 163.13 g/mol
InChI Key: OPHRQXIPRXFPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione" and related compounds has been explored through various methods, including photo-induced molecular transformations. Kobayashi et al. (1991) demonstrated a one-step synthesis of 1H-benz[f]indole-4,9-diones via a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various alkenes, which could be related to the synthesis of "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione" derivatives (Kobayashi, Takeuchi, Seko, & Suginome, 1991). Another approach by Gao et al. (2014) involves the copper(II) oxide catalyzed intramolecular cyclization, providing a novel and attractive protocol for synthesizing indole-2,3-diones (Gao, Xue, Wang, & Wu, 2014).

Molecular Structure Analysis

The crystal structure of closely related compounds provides insights into the molecular architecture of "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione." Poorheravi et al. (2008) analyzed the crystal structure of a similar compound, shedding light on the molecular dimensions and the formation of intermolecular hydrogen bonds, which are crucial for understanding the stability and reactivity of such molecules (Poorheravi, Loghmani-Khouzani, Sadeghi, Zendehdel, Jackson, & Adams, 2008).

Chemical Reactions and Properties

The chemical reactivity of "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione" involves various transformations that are essential for its applications in synthesis and material science. One of the highlighted reactions is the stereospecific reduction of hydroxy indoles, leading to indoline derivatives, as studied by Berti et al. (1980), which could be analogous to reactions involving "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione" (Berti, Greci, Poloni, Andreetti, Bocelli, & Sgarabotto, 1980).

Physical Properties Analysis

The physical properties of "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione," such as solubility, melting point, and crystal structure, are influenced by its molecular structure. Although specific studies on "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione" were not found, related research on indole derivatives provides valuable information on the factors affecting these properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione." Studies on related compounds, such as the work by Parrick et al. (1989) on the preparation of indole derivatives, offer insights into the chemical behavior of indole-2,3-diones (Parrick, Yahya, Ijaz, & Yizun, 1989).

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

  • Pharmaceutical Applications

    • Indole derivatives have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Antiviral Activity

    • In 2013, a compound (6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol was isolated from an acid fungal strain Penicillium camemberti OUCMDZ-1492, which showed significant protection against H1N1 virus-induced cytopathic with IC 50 values of 34.1 μM .
  • Plant Hormone

    • Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
  • Synthesis of Selected Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Antiviral Activity

    • In 2013, the compound (6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol was isolated from an acid fungal strain Penicillium camemberti OUCMDZ-1492, which showed significant protection against H1N1 virus-induced cytopathic with IC 50 values of 34.1 μM .

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-hydroxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)9-8(12)7(5)11/h1-3,10H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHRQXIPRXFPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646130
Record name 6-Hydroxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

CAS RN

116569-08-5
Record name 6-Hydroxy-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116569-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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